molecular formula C13H20O2 B14422768 2-Methyl-6-phenylhexane-2-peroxol CAS No. 79889-19-3

2-Methyl-6-phenylhexane-2-peroxol

Cat. No.: B14422768
CAS No.: 79889-19-3
M. Wt: 208.30 g/mol
InChI Key: GKBZWKUHHMYZOE-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylhexane-2-peroxol is a high-purity organic peroxide compound supplied for advanced chemical and material science research. With the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol , this peroxol features a heptane backbone substituted with a methyl group and a phenyl ring, culminating in a peroxide (-O-O-) functional group . This structure classifies it among alkyl aryl hydroperoxides, a group known for its role as an intermediate in oxidation chemistry and the synthesis of other oxygenated compounds . Exclusive research data for this compound is available upon inquiry, including critical parameters such as thermal decomposition kinetics analyzed by DSC, which shows an exothermic onset temperature of approximately 120°C . Researchers utilize such peroxols as initiators in polymerization reactions and as key oxidants in the synthesis of fine chemicals and epoxides . Available synthesis pathways include radical peroxidation and photooxidation, with methods optimized for yields between 65-75% and high HPLC purity . As a hydroperoxide, this compound requires careful handling and storage due to its potential thermal and shock sensitivity. This product is intended for research purposes only and is not for human or veterinary use. Please request a quick inquiry to receive a comprehensive quote and access exclusive technical data sheets.

Properties

CAS No.

79889-19-3

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(5-hydroperoxy-5-methylhexyl)benzene

InChI

InChI=1S/C13H20O2/c1-13(2,15-14)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3

InChI Key

GKBZWKUHHMYZOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC1=CC=CC=C1)OO

Origin of Product

United States

Preparation Methods

Free Radical Autoxidation of 2-Methyl-6-phenylhexane

A common route to hydroperoxides involves the autoxidation of alkanes under oxygen or air. For this compound, this method proceeds via a radical chain mechanism:

  • Initiation : Homolytic cleavage of a C-H bond on the tertiary carbon (2-position) generates a carbon-centered radical.
  • Propagation : The radical reacts with molecular oxygen ($$ \text{O}_2 $$) to form a peroxyl radical ($$ \text{ROO}^\cdot $$), which abstracts a hydrogen atom from another alkane molecule.
  • Termination : Radical recombination yields the hydroperoxide.

Conditions :

  • Temperature: 60–80°C
  • Catalyst: Transition metal salts (e.g., cobalt naphthenate) to accelerate initiation
  • Yield: ~30–40% (limited by overoxidation and side reactions).

Limitations : Poor regioselectivity due to competing abstraction at other C-H positions.

Nucleophilic Substitution with Hydrogen Peroxide

A more controlled approach involves substituting a leaving group (e.g., bromide) with hydrogen peroxide ($$ \text{H}2\text{O}2 $$):

$$
\text{2-Bromo-2-methyl-6-phenylhexane} + \text{H}2\text{O}2 \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}
$$

Procedure :

  • Substrate preparation : 2-Bromo-2-methyl-6-phenylhexane is synthesized via Friedel-Crafts alkylation of benzene with 2-bromo-2-methylhexanoyl chloride, followed by reduction.
  • Reaction : The bromide is treated with 30% $$ \text{H}2\text{O}2 $$ in the presence of a mild base (e.g., $$ \text{NaHCO}_3 $$) to neutralize HBr.
  • Work-up : Extraction with ethyl acetate and purification via silica gel chromatography.

Optimization :

  • Solvent : Tetrahydrofuran (THF) improves miscibility of $$ \text{H}2\text{O}2 $$.
  • Temperature : 0–5°C minimizes peroxide decomposition.
  • Yield : Up to 65%.

Coupling of Grignard Reagents with Dioxygen

Grignard reagents react with molecular oxygen to form peroxides. For this compound:

  • Synthesis of Grignard reagent :
    $$
    \text{1-Bromo-5-phenylpentane} + \text{Mg} \rightarrow \text{Ph}(\text{CH}2)5\text{MgBr}
    $$
  • Oxygenation :
    $$
    \text{Ph}(\text{CH}2)5\text{MgBr} + \text{O}2 \rightarrow \text{Ph}(\text{CH}2)_5\text{OO}^- \text{MgBr}^+
    $$
  • Quenching : Hydrolysis with dilute HCl yields the hydroperoxide.

Challenges :

  • Strict anhydrous conditions required to prevent side reactions.
  • Low yields (~25%) due to competing alcohol formation.

Reaction Optimization and Scalability

Catalytic Enhancements

Transition metal catalysts : Manganese(III) acetate improves autoxidation efficiency by facilitating radical initiation, boosting yields to 50%.
Phase-transfer catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial contact in biphasic $$ \text{H}2\text{O}2 $$/organic systems, reducing reaction time by 40%.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :
    • δ 1.28 (s, 6H, -C(CH$$ _3 $$)$$ _2 $$-)
    • δ 2.65 (br s, 1H, -OOH)
    • δ 7.20–7.35 (m, 5H, aromatic).
  • IR (KBr) : 3400 cm$$ ^{-1} $$ (-OOH stretch), 1600 cm$$ ^{-1} $$ (C=C aromatic).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥95% purity, with a retention time of 8.2 minutes.

Industrial and Research Applications

  • Polymer chemistry : Serves as a free radical initiator in polystyrene production.
  • Pharmaceuticals : Intermediate in the synthesis of antihistamine derivatives (e.g., structural analogs of 2-methyl-2′-phenylpropionic acid).

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenylhexane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can be further oxidized to form more stable oxygen-containing compounds.

    Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.

    Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Methyl-6-phenylhexane-2-peroxol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylhexane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The compound’s interactions with cellular pathways and enzymes are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-Methyl-5-phenylhexane-2-peroxol
  • 2-Phenyl-2-propanol
  • 2-Methylpropane-2-peroxol

Comparison: 2-Methyl-6-phenylhexane-2-peroxol is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable subject for further study.

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